molecular formula C3H2Cl2F2 B14449661 (2S,3S)-1,1-dichloro-2,3-difluorocyclopropane CAS No. 75747-53-4

(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane

Cat. No.: B14449661
CAS No.: 75747-53-4
M. Wt: 146.95 g/mol
InChI Key: SSFWSEPXSCMGQL-LWMBPPNESA-N
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Description

(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane is a chiral cyclopropane derivative characterized by the presence of two chlorine atoms and two fluorine atoms on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1,1-dichloro-2,3-difluorocyclopropane typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a suitable alkene with a dichlorocarbene and difluorocarbene source. The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The cyclopropane ring can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized cyclopropane derivatives, while oxidation and reduction reactions can lead to the formation of different cyclopropane-based compounds.

Scientific Research Applications

(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3S)-1,1-dichloro-2,3-difluorocyclopropane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1,1-dichloro-2,3-difluorocyclopropane: Characterized by the presence of chlorine and fluorine atoms on the cyclopropane ring.

    (2R,3R)-1,1-dichloro-2,3-difluorocyclopropane: A stereoisomer with different spatial arrangement of atoms.

    (2S,3S)-1,1-dichloro-2,3-dibromocyclopropane: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

75747-53-4

Molecular Formula

C3H2Cl2F2

Molecular Weight

146.95 g/mol

IUPAC Name

(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane

InChI

InChI=1S/C3H2Cl2F2/c4-3(5)1(6)2(3)7/h1-2H/t1-,2-/m0/s1

InChI Key

SSFWSEPXSCMGQL-LWMBPPNESA-N

Isomeric SMILES

[C@@H]1([C@@H](C1(Cl)Cl)F)F

Canonical SMILES

C1(C(C1(Cl)Cl)F)F

Origin of Product

United States

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